molecular formula WSe2<br>Se2W B082588 Tungsten diselenide CAS No. 12067-46-8

Tungsten diselenide

Cat. No. B082588
CAS RN: 12067-46-8
M. Wt: 341.8 g/mol
InChI Key: ROUIDRHELGULJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tungsten diselenide is an inorganic compound with the formula WSe2 . It is a p-type 2D semiconducting transition metal dichalcogenide (TMD) with an energy bandgap of 1-2 eV . It adopts a hexagonal crystalline structure similar to molybdenum disulfide . The tungsten atoms are covalently bonded to six selenium ligands in a trigonal prismatic coordination sphere while each selenium is bonded to three tungsten atoms in a pyramidal geometry .


Synthesis Analysis

Tungsten diselenide can be synthesized by heating thin films of tungsten under pressure from gaseous selenium and high temperatures (>800 K) using the sputter deposition technique . A simple and effective method for direct exfoliation of tungsten diselenide into few-layered nanosheets has been developed by employing a low molecular weight adenine-functionalized supramolecular polymer .


Molecular Structure Analysis

The compound adopts a hexagonal crystalline structure similar to molybdenum disulfide . The tungsten atoms are covalently bonded to six selenium ligands in a trigonal prismatic coordination sphere while each selenium is bonded to three tungsten atoms in a pyramidal geometry .


Chemical Reactions Analysis

Tungsten diselenide has been demonstrated as an efficient electrode for sodium ion batteries . A high reversible capacity above 200 mA h g−1 is observed at 20 mA g−1 rate, with over 250 mA h g−1 capacity measured in the first sodium extraction .


Physical And Chemical Properties Analysis

Tungsten diselenide is a grey to black solid with an odorless smell . It has a density of 9.32 g/cm3 and a melting point of > 1200 °C . It is insoluble in water . It has a band gap of 1 eV (indirect, bulk) and 1.7 eV (direct, monolayer) .

Scientific Research Applications

Field-Effect Transistors

Tungsten diselenide is used in the advancement of field-effect transistors (FETs). It’s used in multilayer WSe2 FETs where it enhances the electrical performance . The deep ultraviolet light with 220 nm wavelength is directed to the sample of WSe2 in the presence of nitrogen N2 gas, which acts as the gas dopant . This technique provides a very effective, stable, and simple method to enhance WSe2 FET performance for solar cell materials and their related electronic applications .

Optoelectronics

Tungsten diselenide is part of an emerging class of materials called transition metal dichalcogenides (TMDCs), which have the ability to convert light to electricity and vice versa . This makes them strong potential candidates for optoelectronic devices such as thin film solar cells, photodetectors flexible logic circuits, and sensors .

Light Emitting Diodes (LEDs)

Research groups have focused on optoelectronics applications of tungsten diselenide, with a specific emphasis on its use for light emitting diodes (LEDs) .

Photovoltaics

Tungsten diselenide has significant photovoltaic applications . It’s a promising candidate material for future electronic applications, owing to its potential for ultimate device scaling .

Quantum Devices

Stretching a 2D material like tungsten diselenide can result in localized emission, which is beneficial in optoelectronic and quantum device applications .

Conductance Regulation

The conductance of tungsten diselenide can be regulated by oxygen plasma, improving its electrical stability . This study could further broaden the WSe2 FETs in applications for functionalization and integration in electronics .

Safety And Hazards

Tungsten diselenide is toxic if swallowed or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

bis(selanylidene)tungsten
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2Se.W
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROUIDRHELGULJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Se]=[W]=[Se]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

WSe2, Se2W
Record name tungsten(IV) selenide
Source Wikipedia
URL https://en.wikipedia.org/wiki/Tungsten(IV)_selenide
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8065240
Record name Tungsten selenide (WSe2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8065240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Black odorless powder; [Alfa Aesar MSDS]
Record name Tungsten diselenide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/18471
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Tungsten diselenide

CAS RN

12067-46-8
Record name Tungsten selenide (WSe2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=12067-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tungsten selenide (WSe2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012067468
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tungsten selenide (WSe2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tungsten selenide (WSe2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8065240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tungsten diselenide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.877
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Q & A

Q1: What is the molecular formula and weight of Tungsten Diselenide?

A1: Tungsten Diselenide has a molecular formula of WSe2. Its molecular weight is 247.87 g/mol.

Q2: What is the crystal structure of WSe2?

A2: WSe2 crystallizes in a hexagonal structure where each tungsten atom is covalently bonded to six selenium atoms in a trigonal prismatic arrangement. These layers are then stacked together via weak Van der Waals forces. []

Q3: How is the structure of WSe2 confirmed?

A3: Several techniques are used to confirm the structure of WSe2, including X-ray diffraction (XRD) [, , , ], Raman spectroscopy [], and high-resolution transmission electron microscopy (HRTEM) [, ].

Q4: What is the bandgap of WSe2?

A4: Bulk WSe2 has an indirect bandgap of around 1.2 eV, while monolayer WSe2 exhibits a direct bandgap of around 1.65 eV. [, , , , ]

Q5: How does the bandgap of WSe2 change with the number of layers?

A5: The bandgap of WSe2 transitions from indirect to direct as the thickness decreases from bulk to monolayer. This transition is attributed to quantum confinement effects. []

Q6: How stable is WSe2 under ambient conditions?

A6: While relatively stable, WSe2 can undergo oxidation in air, particularly at elevated temperatures. Studies show annealing at temperatures exceeding 350 K can lead to partial oxidation and degradation of device performance. []

Q7: How does the presence of gold nanoparticles affect the properties of WSe2?

A7: Research indicates that gold nanoparticles can enhance the Raman scattering intensity of WSe2 films. This enhancement is attributed to the localized surface plasmon resonance effect of gold nanoparticles. []

Q8: What type of conductivity does WSe2 exhibit?

A8: WSe2 displays ambipolar conductivity, meaning it can conduct both electrons and holes. This makes it a promising candidate for complementary metal-oxide-semiconductor (CMOS) technology. []

Q9: What is the significance of valley polarization in WSe2?

A9: WSe2 exhibits strong spin-orbit coupling, leading to valley polarization. This property allows for the selective excitation of carriers in specific valleys, opening avenues for valleytronics applications. [, , ]

Q10: What is the role of excitons in the optical properties of WSe2?

A10: Excitons (bound electron-hole pairs) play a crucial role in the optical properties of WSe2. The strong Coulomb interactions in monolayer WSe2 result in large exciton binding energies, leading to sharp and robust excitonic features in its optical spectra. [, , , ]

Q11: How does an electric field affect the optical properties of WSe2?

A11: An applied in-plane electric field can tune the exciton energy in monolayer WSe2. This tuning is attributed to the piezoelectric effect, which creates an internal electric field that interacts with the applied field. []

Q12: What are the potential applications of WSe2 in electronics?

A12: Due to its high carrier mobility, direct bandgap, and ambipolar nature, WSe2 holds promise for applications in field-effect transistors (FETs) [, , , ], optoelectronic devices [, , ], and flexible electronics [].

Q13: Can WSe2 be used for energy storage applications?

A13: Yes, WSe2 exhibits potential for energy storage applications. Studies demonstrate its use in supercapacitors, where its high surface area and layered structure facilitate charge storage. []

Q14: How is WSe2 being explored for sensing applications?

A14: WSe2 shows promise for sensing applications due to its sensitivity to various analytes. Research highlights its use in gas sensors for detecting nitrogen dioxide (NO2) [], ethylene [], and dopamine. []

Q15: What are the advantages of using WSe2 in lasers?

A15: WSe2 is investigated for use in lasers due to its ability to achieve lasing at room temperature with low thresholds. Integrating WSe2 with other materials like cadmium selenide quantum dots can further enhance lasing performance. []

Q16: What are the common methods for synthesizing WSe2?

A16: WSe2 can be synthesized using various methods, including chemical vapor deposition (CVD) [, ], direct vapor transport (DVT) [, , ], and liquid-phase exfoliation. [, ]

Q17: How does the synthesis method affect the properties of WSe2?

A17: The synthesis method significantly influences the properties of WSe2. For instance, CVD-grown WSe2 often exhibits different characteristics compared to mechanically exfoliated WSe2 due to factors like defects and substrate interactions. [, ]

Q18: Can WSe2 be integrated with other materials to form heterostructures?

A18: Yes, WSe2 can be combined with other materials like graphene [, , ], black phosphorus [], and molybdenum disulfide (MoS2) [] to create heterostructures with tailored properties for specific applications.

Q19: What are the challenges associated with the large-scale production of high-quality WSe2?

A19: Challenges in large-scale production include achieving uniform layer thickness control, minimizing defects, and ensuring reproducible synthesis conditions for consistent material properties.

Q20: How is computational chemistry employed in WSe2 research?

A20: Computational methods like density functional theory (DFT) are crucial for understanding the electronic structure [, ], optical properties [], and interactions with other materials [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.